molecular formula C17H17N3 B2789909 {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine CAS No. 926237-60-7

{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine

Cat. No.: B2789909
CAS No.: 926237-60-7
M. Wt: 263.344
InChI Key: XPAVXOWMUTZOFW-UHFFFAOYSA-N
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Description

{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine is a chemical compound with the molecular formula C10H11N3. It is characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to another phenyl group through a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with aniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting or activating key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzylamine
  • 1-(4-Imidazolyl)phenylmethanamine
  • 4-(1H-Imidazol-1-yl)phenylmethanamine

Uniqueness

{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine is unique due to its specific structural arrangement, which combines the properties of both imidazole and phenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-11-16-3-1-2-4-17(16)15-7-5-14(6-8-15)12-20-10-9-19-13-20/h1-10,13H,11-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAVXOWMUTZOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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